molecular formula C16H18N2O4 B2935554 2-(tert-Butoxycarbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1644239-50-8

2-(tert-Butoxycarbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B2935554
CAS No.: 1644239-50-8
M. Wt: 302.33
InChI Key: SPRYNACNFPAEMP-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butoxycarbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

Tert-butoxycarbonylation Reagent

This compound serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. The process, which does not require a base, is chemoselective and yields high under mild conditions. This application is crucial for the protection of amino groups in peptide synthesis and other organic synthesis applications (Saito, Ouchi, & Takahata, 2006).

Synthesis of Marine Drug Derivatives

It is involved in the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives of renieramycin M for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This showcases its importance in the development of potential marine-derived pharmaceuticals (Li et al., 2013).

Asymmetric Synthesis

The compound plays a role in the asymmetric synthesis of tetrahydroisoquinolines by diastereoselective alkylation, which is fundamental for the synthesis of various natural products and pharmaceuticals. This includes the synthesis of the alkaloid (+)-corlumine, demonstrating the compound's utility in stereocontrolled organic synthesis (Huber & Seebach, 1987).

Improved Synthetic Methods

An improved synthesis method using the compound has been described for the production of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high yield and minimal racemization. This method is significant for generating enantiomerically pure compounds, which are important in drug development (Liu et al., 2008).

Charge-Transfer Dynamics Study

Research has also explored the intramolecular charge-transfer dynamics of a related compound, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), to understand its electronic properties. Such studies are valuable for designing materials with specific optical or electronic functions (Park et al., 2014).

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound “2-(tert-Butoxycarbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” likely participates in biochemical pathways involving the protection and deprotection of amines. The Boc group serves as a protecting group for amines, allowing for transformations of other functional groups without interference from the amine group .

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis, allowing for selective reactions with other functional groups . After the desired reactions have taken place, the Boc group can be removed to reveal the original amine group .

Action Environment

The action of the compound “this compound” can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are typically performed under specific conditions of temperature and pH . Furthermore, the compound’s stability and efficacy may be affected by factors such as the presence of other reactive species in the environment .

Safety and Hazards

While specific safety data for “2-(tert-Butoxycarbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is not available, compounds with similar tert-butoxycarbonyl groups can cause eye, skin, and respiratory tract irritation . They are harmful if swallowed and may be harmful if inhaled or absorbed through the skin .

Properties

IUPAC Name

6-cyano-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-11-8-10(9-17)4-5-12(11)13(18)14(19)20/h4-5,8,13H,6-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRYNACNFPAEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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